N-benzyl-beta-alanine
Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-beta-alanine and related beta-amino acids involves several methods, including asymmetric synthesis techniques and metathesis reactions. These methods aim to achieve high yields and stereoselectivity. For example, recent advances in the asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids highlight the development of new methods for the enantioselective synthesis of such compounds, emphasizing the importance of phenylglycinol-derived chiral auxiliaries for achieving medium to high levels of stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012). Additionally, metathesis reactions have been utilized for the synthesis and transformations of functionalized β-amino acid derivatives, showcasing the versatility and efficiency of these reactions in accessing alicyclic β-amino acids and other densely functionalized derivatives (Kiss, Kardos, Vass, & Fülöp, 2018).
Molecular Structure Analysis
The molecular structure of N-benzyl-beta-alanine is characterized by the presence of a benzyl group attached to the nitrogen atom of beta-alanine, influencing its chemical reactivity and properties. The spatial arrangement and electronic environment of the benzyl group play crucial roles in the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
N-benzyl-beta-alanine participates in various chemical reactions, including those involving its amino and carboxyl functional groups. It can undergo reactions typical of amino acids, such as peptide bond formation and transformations mediated by its benzyl group. The presence of the benzyl moiety may also impart unique reactivity patterns, enabling its use in specialized chemical syntheses.
Physical Properties Analysis
The physical properties of N-benzyl-beta-alanine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The benzyl group contributes to the compound's hydrophobic character, affecting its solubility in different solvents and its phase behavior.
Chemical Properties Analysis
N-benzyl-beta-alanine's chemical properties are defined by its functional groups and the steric and electronic effects of the benzyl group. These properties determine its acidity, basicity, and reactivity in nucleophilic and electrophilic reactions. The compound's behavior in chemical syntheses and its interactions with other molecules are thus significantly influenced by these characteristics.
For more insights into the synthesis, molecular structure, and properties of N-benzyl-beta-alanine and related compounds, the following references provide valuable information: (Aceña et al., 2012), (Kiss et al., 2018).
Scientific Research Applications
Field
The specific scientific field is Chemistry , particularly in the area of synthesis of multifunctional targets .
Application
N-benzyl-beta-alanine is used as a protecting group in the synthesis of multifunctional targets . Protecting groups play a pivotal role in the synthesis of these targets, and primary amines are unique because they can accommodate two such groups .
Method of Application
The method of application involves the conversion of an amino function to tert-butyl carbamate, resulting in a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Results or Outcomes
The results of using N-benzyl-beta-alanine as a protecting group have been successful, with Boc-protection playing a pivotal role in the synthesis of multifunctional targets . It has been ranked as "one of the most commonly used protective groups for amines" .
Use in Biotechnology
Field
The specific scientific field is Biotechnology .
Application
In addition to their physiological roles, β-alanine and its derivatives, including N-benzyl-beta-alanine, are widely used in medicine, feed, food, environmental applications, and other industries . In the field of medicine, it is mainly used for synthesizing pantothenic acid and calcium pantothenate .
Method of Application
The method of application is not specified in the source .
Results or Outcomes
The outcomes of using N-benzyl-beta-alanine in biotechnological production have been beneficial, particularly in the field of medicine where it is used for synthesizing pantothenic acid and calcium pantothenate .
Safety And Hazards
Some people have reported tingling of the skin after taking large doses of beta-alanine . Beta-alanine may interact with some heart medications and with drugs for erectile dysfunction . Its safety has not been established for children, people with particular diseases or conditions, or for women who are pregnant or breastfeeding .
Future Directions
There is a growing body of evidence showing that beta-alanine supplement has a significant role in mental health mediating increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content . Thus, it seems that beta-alanine via BDNF and carnosine mechanisms may improve brain health and cognitive function over the entire human lifespan .
properties
IUPAC Name |
3-(benzylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDUQWYMGXZIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969268 | |
Record name | N-Benzyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-beta-alanine | |
CAS RN |
5426-62-0 | |
Record name | N-Benzyl-.beta.-alanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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